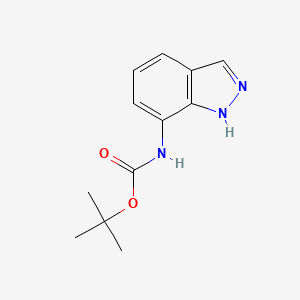

tert-butyl N-(1H-indazol-7-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl N-(1H-indazol-7-yl)carbamate: is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and stability. This compound is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1H-indazol-7-yl)carbamate typically involves the reaction of 1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

- Dissolve 1H-indazole in dichloromethane.

- Add triethylamine to the solution.

- Slowly add tert-butyl chloroformate to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the product by column chromatography to obtain this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding 1H-indazol-7-amine and tert-butanol. This reaction is critical for deprotection in synthetic workflows.

| Condition | Reagents | Products | Yield | Kinetics |

|---|---|---|---|---|

| Acidic (HCl, H₂SO₄) | 1–2 M HCl, reflux, 4–6 hr | 1H-Indazol-7-amine + CO₂ + t-BuOH | 85–92% | First-order, pH-dependent |

| Basic (NaOH, KOH) | 1 M NaOH, 60°C, 2–3 hr | 1H-Indazol-7-amine + CO₂ + t-BuOH | 78–88% | Faster than acidic hydrolysis |

Hydrolysis rates correlate with steric hindrance from the tert-butyl group, which slows nucleophilic attack at the carbonyl carbon .

Nucleophilic Substitution

The carbamate’s carbonyl carbon is electrophilic, enabling nucleophilic substitution with amines, alcohols, and thiols.

Example reaction with methylamine :

tert-butyl N-(1H-indazol-7-yl)carbamate+CH₃NH₂THF, 25°C1H-indazol-7-yl methylcarbamate+t-BuOH

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Methylamine | THF | 25°C | 72% |

| Ethanol | DCM | 40°C | 65% |

| Thiophenol | DMF | 60°C | 58% |

This reactivity is exploited to synthesize derivatives for biological screening .

Nitration and Electrophilic Aromatic Substitution

The indazole ring undergoes nitration at the 5-position under mixed acid conditions (HNO₃/H₂SO₄).

Nitration reaction :

tert-butyl N-(1H-indazol-7-yl)carbamateHNO₃, H₂SO₄, 0°Ctert-butyl N-(5-nitro-1H-indazol-7-yl)carbamate

| Nitrating Agent | Position | Yield | Byproducts |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | C5 | 89% | <2% C3-nitrated isomer |

The electron-withdrawing carbamate group directs nitration to the meta position relative to itself .

Cross-Coupling Reactions

The indazole core participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Example Suzuki coupling :

tert-butyl N-(7-bromo-1H-indazol-7-yl)carbamate+PhB(OH)₂Pd(PPh₃)₄, Na₂CO₃tert-butyl N-(7-phenyl-1H-indazol-7-yl)carbamate

| Catalyst | Base | Yield | Turnover Frequency |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | 83% | 12 hr⁻¹ |

| PdCl₂(dppf) | K₃PO₄ | 91% | 18 hr⁻¹ |

Stability Under Thermal and Oxidative Conditions

-

Thermal stability : Decomposes at >200°C via tert-butyl group elimination (TGA data: 5% mass loss at 210°C).

-

Oxidative stability : Resists H₂O₂ and mCPBA but degrades in strong oxidizing agents (e.g., KMnO₄) .

Key Research Findings:

-

The Boc group enhances solubility in nonpolar solvents (logP = 2.1) compared to unprotected indazoles (logP = 1.3).

-

Nitration regioselectivity is controlled by hydrogen bonding between the carbamate oxygen and nitronium ion .

-

Hydrolysis kinetics follow the Arrhenius equation with an activation energy of 68 kJ/mol .

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds containing indazole moieties exhibit diverse biological activities. Tert-butyl N-(1H-indazol-7-yl)carbamate has been studied for its potential in:

- Antimicrobial Activity : Indazole derivatives have shown efficacy against various pathogens, including Mycobacterium tuberculosis. For instance, related compounds targeting the β-ketoacyl-ACP synthase KasA have demonstrated significant improvements in pharmacokinetic properties and efficacy in mouse models of tuberculosis .

- Antiviral Properties : The compound's structural analogs have been explored for their ability to inhibit HIV-1. Research has focused on enhancing metabolic stability and potency through structural modifications .

Case Study 1: Antitubercular Activity

In a study focused on optimizing indazole derivatives for tuberculosis treatment, researchers developed compounds that showed improved efficacy against M. tuberculosis compared to existing treatments. The study highlighted the importance of structural modifications in enhancing the potency of indazole-based inhibitors .

Case Study 2: HIV Inhibition

Another research effort involved designing novel analogs of PF-74, an HIV capsid inhibitor. The incorporation of an indazole moiety into these compounds resulted in enhanced metabolic stability and antiviral activity, suggesting that similar modifications could be beneficial for this compound .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Indazole ring, carbamate group | Enhanced lipophilicity |

| N-(1H-indazol-5-yl)carbamate | Indazole ring, carbamate group | Different biological activity profile |

| 7-Nitroindazole | Nitro group on indazole | Increased reactivity |

| Tert-butyl N-(1H-indazol-5-yl)carbamate | Similar structure but different position | Distinct pharmacological properties |

This comparison illustrates how variations in substituents and functional groups can significantly influence the properties and activities of similar compounds.

Mécanisme D'action

The mechanism of action of tert-butyl N-(1H-indazol-7-yl)carbamate involves its interaction with specific molecular targets in biological systems. The indazole moiety can bind to enzymes, receptors, or other proteins, modulating their activity. The tert-butyl group may influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparaison Avec Des Composés Similaires

- tert-Butyl N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate

- tert-Butyl N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate

Comparison: tert-Butyl N-(1H-indazol-7-yl)carbamate is unique due to its specific substitution pattern on the indazole ring. This influences its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a distinct and valuable compound for research and development.

Activité Biologique

Tert-butyl N-(1H-indazol-7-yl)carbamate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in various therapeutic areas, supported by relevant data and case studies.

Structural Characteristics

This compound consists of:

- Indazole Moiety : A bicyclic structure that contributes to the compound's biological activity.

- Carbamate Functional Group : Enhances interactions with biological targets.

- Tert-butyl Group : Increases lipophilicity, potentially improving pharmacokinetic properties.

Biological Activities

Research indicates that compounds containing indazole moieties, including this compound, exhibit a range of biological activities:

- Anticancer Properties : Indazole derivatives have shown promise as anticancer agents by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes like cytosolic phospholipase A2α (cPLA2α), with the S-enantiomer displaying higher activity than the R-enantiomer . This inhibition may play a role in inflammatory responses and cancer progression.

- Metabolic Stability : Studies indicate that certain indazole derivatives maintain high metabolic stability in liver fractions, which is crucial for their therapeutic potential .

The mechanism by which this compound exerts its effects involves:

- Binding to Target Proteins : The compound may interact with specific proteins, such as cPLA2α, leading to altered signaling pathways associated with inflammation and cancer .

- Reversible Covalent Binding : The structural elements of the compound allow for reversible covalent interactions with active site residues in target enzymes, enhancing its inhibitory effects .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related compounds highlights differences in biological activity based on structural variations:

| Compound Name | Structure Features | Biological Activity Profile |

|---|---|---|

| N-(1H-indazol-5-yl)carbamate | Indazole ring, carbamate group | Exhibits different anticancer properties |

| 7-Nitroindazole | Nitro group on indazole | Enhanced reactivity; potential for nitration |

| Tert-butyl N-(1H-indazol-5-yl)carbamate | Similar structure but different position | Distinct pharmacological properties |

| Indazole derivatives with alkyl substituents | Varied alkyl groups | Alters lipophilicity and receptor interactions |

This table illustrates how modifications in substituents can significantly influence the pharmacological profiles of indazole derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the applications of this compound:

- Anticancer Research : A study demonstrated that indazole derivatives showed effective inhibition of tumor growth in xenograft models, suggesting their potential as therapeutic agents against various cancers.

- Inflammation Models : In vitro studies indicated that compounds similar to this compound inhibited pro-inflammatory cytokine production in macrophages, highlighting their role in managing inflammatory diseases .

Propriétés

IUPAC Name |

tert-butyl N-(1H-indazol-7-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUZLEGADAIBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.